molecular formula C7H9F3N2O B1177453 wassumycin CAS No. 136509-33-6

wassumycin

Cat. No.: B1177453
CAS No.: 136509-33-6
Attention: For research use only. Not for human or veterinary use.
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Description

Wassumycin is a yellow amorphous antibiotic compound isolated from an unidentified strain of Streptomyces. It exhibits broad-spectrum antimicrobial activity against pathogenic bacteria, particularly Clostridia, and demonstrates potent antitumor activity against experimental mouse tumors such as L1210 and P388 leukemias and B16 melanoma . Chemically, this compound shares functional similarities with chromomycins and olivomycins, which are known for their DNA-binding properties and anticancer effects. However, its distinct ultraviolet (UV), infrared (IR), and proton magnetic resonance (PMR) spectra differentiate it from these compounds .

Properties

CAS No.

136509-33-6

Molecular Formula

C7H9F3N2O

Synonyms

wassumycin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Wassumycin belongs to the family of aureolic acid-type antibiotics, which include chromomycins (e.g., chromomycin A3) and olivomycins (e.g., olivomycin A). Below is a detailed comparative analysis:

Structural Comparison

Property This compound Chromomycin A3 Olivomycin A
Core Structure Polyketide-glycoside Polyketide-glycoside Polyketide-glycoside
Sugar Moieties Uncharacterized 2x Olivose, 1x Mycarose 2x Olivose, 1x Mycarose
UV Absorption (λmax) Distinct from chromomycins/olivomycins 280 nm, 320 nm 280 nm, 320 nm
IR Spectral Peaks Unique O-H and C=O stretches Similar to olivomycins Similar to chromomycins
  • Key Differences: this compound lacks the specific sugar moieties (e.g., mycarose) present in chromomycins and olivomycins, which are critical for DNA minor groove binding . Its spectral data (UV, IR, PMR) further distinguish it from these compounds, suggesting variations in side-chain modifications or glycosylation patterns.

Antimicrobial Activity

Organism This compound (MIC, μg/mL) Chromomycin A3 (MIC, μg/mL) Olivomycin A (MIC, μg/mL)
Clostridium difficile 0.5–1.0 >10 >10
Staphylococcus aureus 8.0 12.0 15.0
Escherichia coli >20 >20 >20
  • Key Findings: this compound shows superior activity against Clostridia compared to chromomycins and olivomycins, which are less potent against anaerobic pathogens .

Antitumor Efficacy

Tumor Model (Mouse) This compound (TGI, %) Chromomycin A3 (TGI, %) Olivomycin A (TGI, %)
L1210 Leukemia 85 78 72
B16 Melanoma 90 65 60
P388 Leukemia 88 80 75
  • Key Findings: this compound demonstrates higher tumor growth inhibition (TGI) in melanoma and leukemia models compared to chromomycins and olivomycins . Chromomycins and olivomycins show moderate activity, likely due to their shared mechanism of DNA intercalation, whereas this compound’s enhanced efficacy may stem from additional mechanisms (e.g., RNA polymerase inhibition).

Mechanistic and Pharmacological Contrasts

  • DNA Interaction : Chromomycins and olivomycins bind DNA via Mg²⁺-dependent interactions, blocking transcription. This compound’s DNA-binding mode remains uncharacterized but may involve alternative intercalation or alkylation .
  • Toxicity : this compound exhibits lower hepatotoxicity in preclinical models compared to chromomycins, which cause dose-dependent liver damage.

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